molecular formula C20H24O2 B3029584 (4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one CAS No. 71386-38-4

(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one

Cat. No. B3029584
CAS RN: 71386-38-4
M. Wt: 296.4 g/mol
InChI Key: BMHPRIPRPDSKRK-OMXAPOSASA-N
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Description

(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one is a natural product found in Jatropha multifida, Jatropha gossypiifolia, and Jatropha integerrima with data available.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthetic Approaches to Phomactins : Research by Burnell et al. (2018) explored the oxidation and reduction of compounds similar to the one , focusing on their stereochemical and reactivity issues in the context of synthesizing phomactins, a group of natural products with potential pharmaceutical applications (Burnell et al., 2018).

  • Diterpene Oligoester Study : A study by Kar et al. (1998) investigated a compound structurally related to the target compound, examining its crystal structure to understand the molecular configuration and potential applications in material science and medicinal chemistry (Kar et al., 1998).

  • Cyclization and Rearrangement Studies : Ungur et al. (1988) and Vlad et al. (2004) conducted research on the dehydration and cyclization of similar diterpenoids. These studies are crucial for understanding the chemical transformations and potential synthesis pathways of complex natural products (Ungur et al., 1988), (Vlad et al., 2004).

  • Asymmetric Synthesis of Long-Chain Polyols : Schwenter et al. (2000) and Vogel et al. (2005) explored new methods for the asymmetric synthesis of long-chain polyols, which are important for the synthesis of complex organic molecules and could be relevant to the compound (Schwenter et al., 2000), (Vogel et al., 2005).

  • Polyazacyclic Terbium(III) Chelates for Tissue Imaging : Houlne et al. (1996) described the use of polyazamacrocyclic chelates in diagnostic medical imaging. The study's focus on complex molecular structures may provide insights relevant to the application of the compound in biomedical imaging (Houlne et al., 1996).

  • Nonheme FeIVO Complexes for C-H Bond Oxidation : Kaizer et al. (2004) investigated nonheme oxoiron(IV) complexes capable of hydroxylating alkanes. This research may offer insights into the catalytic potential of the compound for similar oxidation reactions (Kaizer et al., 2004).

  • Metal Complexes of Macrocyclic Ligands : Costa and Delgado (1993) conducted a study on macrocyclic compounds containing pyridine, which might provide a framework for understanding how the compound could form metal complexes, potentially relevant in catalysis or material science (Costa & Delgado, 1993).

properties

IUPAC Name

(4R,10S,12R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-9-6-7-13-17(20(13,4)5)15-11(3)19(22)12-8-10(2)18(21)16(12)14(9)15/h10,13,17,22H,1,6-8H2,2-5H3/t10-,13-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHPRIPRPDSKRK-OMXAPOSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=C3C4C(C4(C)C)CCC(=C)C3=C2C1=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C(=C3[C@H]4[C@H](C4(C)C)CCC(=C)C3=C2C1=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46881275

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one
Reactant of Route 2
Reactant of Route 2
(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one
Reactant of Route 3
(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one
Reactant of Route 4
(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one
Reactant of Route 5
Reactant of Route 5
(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one
Reactant of Route 6
(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one

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